N-[2-(4-methylpiperidin-1-yl)-2-phenylethyl]benzenesulfonamide
Description
N-[2-(4-methylpiperidin-1-yl)-2-phenylethyl]benzenesulfonamide is a sulfonamide derivative characterized by a central ethyl chain substituted with both a phenyl group and a 4-methylpiperidin-1-yl moiety. The benzenesulfonamide group confers typical sulfonamide properties, such as hydrogen-bonding capacity and metabolic stability.
Properties
Molecular Formula |
C20H26N2O2S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)-2-phenylethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H26N2O2S/c1-17-12-14-22(15-13-17)20(18-8-4-2-5-9-18)16-21-25(23,24)19-10-6-3-7-11-19/h2-11,17,20-21H,12-16H2,1H3 |
InChI Key |
RMHHFUVIIRTUFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-[2-(4-methylpiperidin-1-yl)-2-phenylethyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 345.46 g/mol
- Structure : The compound features a benzenesulfonamide moiety attached to a 4-methylpiperidine and a phenylethyl group, which are crucial for its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
-
Inhibition of Key Enzymes :
- The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways. In vitro studies have reported IC₅₀ values ranging from 0.10 to 0.31 µM, indicating potent inhibitory effects compared to traditional NSAIDs like indomethacin .
- Antimicrobial Activity :
- Neurotransmitter Modulation :
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound:
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Umesha et al. evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The compound was noted for its high activity against resistant strains of bacteria, suggesting its potential use in treating infections that are difficult to manage with conventional antibiotics . -
Inflammatory Response Modulation :
Research has demonstrated that the compound can significantly reduce inflammatory markers in animal models of arthritis. The anti-inflammatory effects were attributed to its COX-2 inhibitory action, providing a promising avenue for developing new anti-inflammatory drugs . -
Neurological Applications :
Investigations into the compound's effect on GABAergic signaling suggest that it may enhance GABA levels in the brain, which could be beneficial for conditions such as epilepsy and anxiety disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several benzenesulfonamide derivatives, including piperidine/piperidinylidene groups and substituted phenylethyl chains. Key comparisons are tabulated below:
Table 1: Structural and Pharmacological Comparison
Key Differences and Implications
Piperidine vs. Piperidinylidene Backbone :
- The target compound’s 4-methylpiperidin-1-yl group is a saturated six-membered ring with a methyl substituent, whereas W-15 features a 2-piperidinylidene (unsaturated, double-bond-containing) backbone . This difference likely alters receptor binding kinetics, as saturation impacts conformational flexibility and electronic properties.
Sulfonamide Substituents :
- The absence of substituents on the benzenesulfonamide group in the target compound contrasts with 4-chloro (W-15) or 4-methyl (3b) substituents in analogs. Electron-withdrawing groups (e.g., Cl) enhance metabolic stability but may reduce solubility, while methyl groups improve lipophilicity .
Pharmacological Targets :
- TRPV1 Antagonists : GRT-12360, which shares the 4-methylpiperidin-1-yl group, demonstrates high affinity for TRPV1, a pain-related ion channel. This suggests the target compound may also interact with TRPV1, though experimental validation is required .
- Opioid Receptor Analogs : W-15’s structural similarity to fentanyl (a 4-piperidinyl derivative) highlights the phenylethyl-piperidine motif’s role in opioid activity. However, the target compound’s saturated piperidine and lack of nitro/chloro groups may reduce opioid receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
